(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
The compound "(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate" features a benzofuran-3-one core fused with a 1,3-benzodioxole substituent via a conjugated (2Z)-configured methylidene group. The morpholine-4-carboxylate ester at the 6-position introduces a polar, hydrogen-bond-capable moiety, distinguishing it from structurally related analogs. Its stereoelectronic properties are influenced by the planar benzofuranone system, the electron-rich benzodioxole group, and the morpholine’s tertiary amine and ether functionalities. Crystallographic data (if available) would reveal puckering in the dihydrobenzofuran ring, as general ring puckering analysis applies (see Section 3) .
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO7/c23-20-15-3-2-14(28-21(24)22-5-7-25-8-6-22)11-17(15)29-19(20)10-13-1-4-16-18(9-13)27-12-26-16/h1-4,9-11H,5-8,12H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFJPWQWADLUER-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule notable for its unique structural features, which include a benzodioxole moiety and a morpholine derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research.
The molecular formula of the compound is with a molecular weight of 404.3 g/mol. The IUPAC name is [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate . Its chemical structure suggests various functional groups that may interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H13FO6 |
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
| InChI Key | OIISTEYDDMCLDM-FBHDLOMBSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions that can modulate biological pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and proliferation.
Anticancer Properties
Research has indicated that compounds structurally related to This compound exhibit significant anticancer activity. For instance:
- PI3K Inhibition : A related compound was found to be a potent inhibitor of PI3Kβ and PI3Kδ with IC50 values of 0.012 μM and 0.047 μM respectively in specific cancer cell lines, indicating potential in treating PTEN-deficient tumors .
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Other Biological Activities
In addition to anticancer properties, the compound has been investigated for:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibacterial agents.
- Anti-inflammatory Effects : Initial studies indicate that the compound may reduce inflammation markers in vitro.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a structurally similar compound on human breast cancer cells (MDA-MB-468). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific kinases associated with cancer progression. The compound showed promising results in reducing kinase activity, which is crucial for tumor growth.
Comparison with Similar Compounds
Key Compounds:
Impact on Properties :
- Solubility : The morpholine group increases aqueous solubility compared to trimethoxybenzoate analogs .
- Binding Interactions: Morpholine’s oxygen atoms may engage in stronger hydrogen bonding vs.
Variations in the Methylidene Substituent
Key Compounds:
Impact on Reactivity :
- bromophenyl analogs .
- Electrochemical Behavior: Electron-withdrawing substituents (e.g., Br) may lower reduction potentials compared to electron-donating groups (e.g., OMe) .
Core Structure and Ring Puckering
The benzofuran-3-one core is conserved across analogs. However, puckering of the dihydrofuran ring (quantified via Cremer-Pople parameters ) influences molecular conformation and intermolecular packing. For example:
- Target Compound : Predicted puckering amplitude $ q2 $ and phase angle $ \phi2 $ (from crystallography) determine spatial orientation of the morpholine group.
- Methylofuran Analogs : Substituents like 7-methyl (CAS 859666-50-5 ) induce steric effects, altering puckering and crystal packing vs. unsubstituted cores.
Computational and Chemoinformatic Comparisons
Similarity Coefficients
Using Tanimoto coefficients ( ), the target compound exhibits moderate similarity ($ T \approx 0.65–0.75 $) to analogs with shared benzofuranone cores but lower similarity ($ T < 0.4 $) to compounds with divergent substituents (e.g., thiazolo[3,2-a]pyrimidine in CAS 721906-68-9 ).
Graph-Based Substructural Analysis
Graph matching ( ) identifies the benzofuran-3-one and methylidene groups as conserved motifs. Divergence occurs in ester/amide substituents and aryl groups, aligning with functional variability in bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
